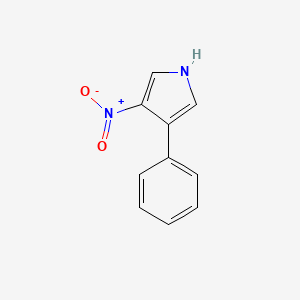

3-nitro-4-phenyl-1H-pyrrole

Description

Overview of Pyrrole (B145914) Chemistry and its Functionalized Derivatives

Pyrrole (C₄H₄NH) is a five-membered, nitrogen-containing heterocyclic compound classified as aromatic due to its planar structure and the presence of a delocalized 6 π-electron system. tandfonline.com It is a fundamental structural motif found in many vital natural products, including heme, chlorophyll, and vitamin B₁₂. researchgate.net The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. rsc.orgnih.gov

The reactivity of the pyrrole ring is characterized by its susceptibility to electrophilic substitution, which preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting cationic intermediate. rsc.org However, functionalization at the less reactive β-positions (C3 and C4) is also achievable, often requiring specific synthetic strategies. researchgate.net The development of methods to synthesize polysubstituted pyrroles with precise regiochemistry is a continuous area of research, with classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses being complemented by modern techniques such as the Barton-Zard and Van Leusen reactions. rsc.orgwikipedia.orgorganic-chemistry.orgnih.gov These synthetic advancements provide access to a diverse library of pyrrole derivatives for applications in drug discovery and materials science. nih.govorganic-chemistry.org

Significance of Nitro and Phenyl Substituents in Pyrrole Ring Systems

The introduction of specific functional groups onto the pyrrole core dramatically influences its electronic structure and reactivity.

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. youtube.com Its presence on an aromatic ring, including pyrrole, significantly reduces the ring's electron density through strong inductive and resonance effects. rsc.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, a reaction not typically observed with the unsubstituted pyrrole. youtube.com Furthermore, the nitro group is a versatile synthetic handle; it can be reduced to an amino group, providing a gateway to a wide range of further functionalizations. youtube.com The nitro moiety itself is a recognized pharmacophore and is present in numerous bioactive compounds, contributing to their therapeutic effects, which include antimicrobial and antineoplastic activities. youtube.com

Research Landscape for 3-Nitro-4-phenyl-1H-pyrrole and Structurally Related Analogs

Direct and extensive research dedicated specifically to this compound (CAS Number: 70647-26-6) is limited in the available scientific literature. researchgate.net However, the synthesis of such 3,4-disubstituted pyrroles is theoretically achievable through several established synthetic methodologies, providing a framework for its potential preparation.

Potential Synthetic Strategies:

Van Leusen Pyrrole Synthesis: This method involves the base-catalyzed [3+2] cycloaddition of a Michael acceptor (an α,β-unsaturated compound) with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com To generate a this compound, a plausible route would involve the reaction of a nitro-substituted Michael acceptor, such as a β-nitrostyrene derivative, with TosMIC. nih.gov The reaction proceeds through the formation of a carbanion from TosMIC, which attacks the unsaturated compound, followed by intramolecular cyclization and elimination of the tosyl group to form the aromatic pyrrole ring. nih.govorganic-chemistry.org

Barton-Zard Pyrrole Synthesis: This reaction provides a route to pyrroles via the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions. allaboutchemistry.netwikipedia.org The mechanism involves a Michael addition, a 5-endo-dig cyclization, and subsequent elimination of the nitro group. wikipedia.org While the classic Barton-Zard reaction often leads to pyrrole-2-carboxylates, modifications in the starting materials could potentially be adapted to create the 3-nitro-4-phenyl substitution pattern. tandfonline.com

Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would necessitate a 3-nitro-4-phenyl-substituted 1,4-dicarbonyl precursor, which is a complex starting material not readily available. organic-chemistry.org

Research on Structurally Related Analogs: While specific studies on this compound are scarce, research on related substituted nitrophenyl pyrroles provides valuable insights into the chemistry of this class of compounds. For example, a one-pot multicomponent reaction has been reported for the synthesis of 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde, a polysubstituted pyrrole bearing a nitrophenyl group. rsc.org The characterization data for this compound offers a reference for the spectroscopic properties that might be expected for related structures.

| Technique | Observed Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 9.65 (s, 1H), 8.11 (d, J = 8.0 Hz, 1H), 8.01 (t, J = 1.4 Hz, 1H), 7.41–7.49 (m, 2H), 6.97 (d, J = 8.0 Hz, 2H), 6.87 (d, J = 3.0 Hz, 1H), 6.82 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.8 Hz, 2H), 3.73 (s, 3H) |

| 13C NMR (75 MHz, CDCl3) | δ 186.0, 159.3, 147.9, 138.2, 136.6, 131.1, 130.8, 129.2, 127.3 (2C), 125.8, 125.5, 124.9, 123.2, 114.6 (2C), 108.8, 55.5 |

| IR (KBr) | νmax 2920, 1746, 1680, 1244, 1172 cm−1 |

| HRMS (ESI) | Calcd for C18H14N2O4 (MH+) 323.1032; found 323.1033 |

Furthermore, research into compounds with the 3,4-disubstituted phenyl-pyrrole core, such as phenyl(4-phenyl-1H-pyrrol-3-yl)methanone and 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, demonstrates ongoing interest in this structural motif for developing novel bioactive molecules. nih.govresearchgate.net The exploration of these analogs, particularly in the context of their biological activity, underscores the potential research value of the broader class of nitrated and phenyl-substituted pyrroles. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERKCGAXQMDPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396285 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70647-26-6 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectroelectrochemical Characterization Techniques for 3 Nitro 4 Phenyl 1h Pyrrole Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For nitrophenyl-substituted pyrroles, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for complete structural assignment. core.ac.uk

The ¹H NMR spectrum of a 3-nitro-4-phenyl-1H-pyrrole analogue reveals characteristic signals for the pyrrole (B145914) ring protons, the phenyl group protons, and the N-H proton. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the nearby pyrrole protons, causing them to appear at a lower field (higher ppm). Similarly, the phenyl group's electronic environment affects the pyrrole ring.

In analogues such as 1-benzyl-3-nitropyrrole, the coupling constants between the pyrrole protons (³J₄,₅ = 3.2 Hz, ⁴J₂,₅ = 2.5 Hz, ⁴J₂,₄ = 1.9 Hz) are instrumental in confirming their relative positions. The ¹³C NMR spectrum provides complementary information, with the carbons of the pyrrole ring and the phenyl ring resonating in distinct regions. The carbon atom attached to the nitro group (C-3) is typically shifted downfield.

The following table presents representative NMR data for nitrophenyl-pyrrole analogues, illustrating the typical chemical shift ranges.

Table 1: Representative ¹H and ¹³C NMR Data for Nitrophenyl-Pyrrole Analogues

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicities & Coupling Constants (J, Hz) |

|---|---|---|---|

| 2-Methyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrrole rsc.org | ¹H | 8.18, 8.07, 7.51, 7.42 (nitrophenyl-H); 7.18–7.09, 7.02 (phenyl-H); 6.37, 6.14 (pyrrole-H); 2.18 (CH₃) | dt (J = 8.0, 1.3), t (J = 1.3), t (J = 8.0), dt (J = 8.0, 1.3); m, dd (J = 8.0, 1.2); d (J = 3.4), d (J = 3.4); s |

| ¹³C | 148.4, 140.5, 134.5, 134.4, 132.7, 131.4, 129.7, 128.2, 128.0, 126.2, 123.1, 122.1, 109.7, 108.6, 13.3 | - | |

| 1-(4-Fluoro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole rsc.org | ¹H | 7.95 (dd, J = 6.6, 2.6); 7.53–7.48 (m); 7.45–7.37 (m); 5.93 (s, 2H); 2.05 (s, 6H) | dd (J = 6.6, 2.6), m, m, s, s |

| ¹³C | 154.4 (d, J = 265.7), 135.4 (d, J = 4.1), 135.2 (d, J = 8.3), 128.6, 125.6 (d, J = 2.5), 119.1 (d, J = 21.5), 119.0, 107.0, 12.9 | - |

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. core.ac.uk For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and between the H-2 and H-5 protons of the pyrrole ring (if unsubstituted at those positions). ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.net This is a powerful tool for assigning carbon resonances based on the more easily interpreted proton spectrum. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). ipb.pt It is particularly vital for connecting different fragments of the molecule. For instance, in this compound, HMBC would show correlations from the pyrrole H-2 and H-5 protons to the C-3 and C-4 carbons, and crucially, from the ortho-protons of the phenyl ring to the C-4 of the pyrrole ring, confirming the substitution pattern. core.ac.ukresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is suitable for volatile and thermally stable pyrrole derivatives, providing the mass spectrum of the purified compound. The mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₁₀H₈N₂O₂), the expected molecular weight is approximately 188.18 g/mol . fluorochem.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. rsc.org This is critical for distinguishing between compounds with the same nominal mass but different atomic compositions. For example, HRMS data for 2-methyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrrole confirmed its formula, C₁₇H₁₄N₂O₂, with a calculated m/z that matched the found value. rsc.org

Table 2: Representative GC-MS and HRMS Data for Nitrophenyl-Pyrrole Analogues

| Compound | Technique | Key Data | Reference |

|---|---|---|---|

| 2-Methyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrrole | GC-MS | m/z (rel intensity) 278 (M⁺, 100), 232 (51), 217 (55) | rsc.org |

| HRMS | m/z calc. for C₁₇H₁₄N₂O₂ 278.1055, found 278.1042 | rsc.org | |

| 1-(4-Fluoro-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole | GC-MS | m/z (rel intensity) 234 (M⁺, 100), 188 (55), 172 (28) | rsc.org |

| HRMS | m/z calc. for C₁₂H₁₁FN₂O₂ 234.0805, found 234.0789 | rsc.org |

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing less volatile or thermally fragile compounds. In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process causes the sample molecules to be sputtered into the gas phase as ions, often as protonated molecules [M+H]⁺, with minimal fragmentation. tandfonline.com This technique is particularly useful for confirming the molecular weight of compounds that are not amenable to GC-MS. For instance, FAB-MS has been successfully used to characterize complex pyrrole derivatives, providing clear molecular ion peaks [M+1]⁺. tandfonline.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. acs.org These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. acs.org

For this compound, key vibrational modes include:

N-H Stretch: A characteristic band for the pyrrole N-H group appears in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretch: Phenyl and pyrrole C-H stretching vibrations are typically observed above 3000 cm⁻¹. scialert.net

NO₂ Stretches: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch (νas) around 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1300-1370 cm⁻¹. researchgate.net

C=C Stretches: The stretching vibrations of the C=C bonds in the phenyl and pyrrole rings occur in the 1430-1625 cm⁻¹ region. scialert.net

C-N Stretch: The C-N stretching vibration is typically found in the 1150-1455 cm⁻¹ range. scialert.net

The following table summarizes the expected vibrational frequencies for the key functional groups in a nitrophenyl-pyrrole structure.

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Pyrrole N-H | Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3150 | IR, Raman scialert.netscialert.net |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | IR, Raman researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR, Raman rsc.org |

| Ring C=C | Stretch | 1430 - 1625 | IR, Raman scialert.net |

| C-N | Stretch | 1150 - 1455 | IR scialert.net |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For analogues of this compound, the FTIR spectrum is a composite of absorptions from the pyrrole ring, the phenyl substituent, and the nitro group. Each component provides a characteristic set of vibrational bands.

The pyrrole ring itself has several characteristic stretching and deformation vibrations. publish.csiro.au Ring stretching frequencies are typically observed in the 1600-1400 cm⁻¹ region. publish.csiro.au Specifically, three bands near 1540, 1470, and 1400 cm⁻¹ are characteristic of 1-substituted pyrroles. publish.csiro.au The N-H stretching vibration of the pyrrole ring is a prominent feature, typically appearing as a sharp band in the range of 3400-3500 cm⁻¹. osi.lvrsc.org The exact position depends on the degree and nature of substitution, which influences the electronic environment of the ring. osi.lv For instance, the N-H stretching frequency is sensitive to the electronegativity of substituents on the ring. osi.lv In-plane and out-of-plane C-H deformation bands are also identifiable. publish.csiro.au

The presence of the phenyl group introduces additional bands. These include aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C ring stretching vibrations within the 1600-1450 cm⁻¹ range, often overlapping with the pyrrole ring vibrations.

The nitro (NO₂) group is strongly infrared active and provides two distinct, strong stretching vibrations. The asymmetric stretching vibration (ν_as_(NO₂)) is typically found in the 1560–1500 cm⁻¹ region, while the symmetric stretching vibration (ν_s_(NO₂)) appears in the 1360–1300 cm⁻¹ range. rsc.org The precise frequencies of these bands can be influenced by conjugation with the pyrrole and phenyl rings. For example, in 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole, characteristic IR peaks for the nitro group are observed at 1535 and 1350 cm⁻¹. rsc.org

The table below summarizes the expected FTIR absorption bands for this compound based on data from its analogues.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Pyrrole N-H | N-H Stretch | 3400 - 3500 | osi.lvrsc.org |

| Phenyl C-H | C-H Stretch | > 3000 | rsc.org |

| Pyrrole & Phenyl | C=C Ring Stretch | 1400 - 1600 | publish.csiro.aumdpi.com |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | rsc.org |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 | rsc.org |

| Pyrrole C-N | C-N Stretch | 1295 - 1385 | publish.csiro.au |

Electronic Absorption Spectroscopy for Chromophoric Characterization

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, provides insights into the electronic structure of chromophoric molecules like this compound and its derivatives. msu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelength of absorption corresponding to the energy difference between these orbitals. uomustansiriyah.edu.iq

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the conjugated π-system that extends over both the pyrrole and phenyl rings. Pyrrole itself typically exhibits a strong absorption band around 210 nm due to a π → π* transition. Substitution on the pyrrole ring, especially with chromophoric and auxochromic groups, can significantly alter the spectrum.

The phenyl group and the nitro group are both powerful chromophores that extend the conjugation of the system. The phenyl group's own π → π* transitions, when conjugated with the pyrrole ring, will lead to bathochromic (red) shifts and changes in absorption intensity. The nitro group, being a strong electron-withdrawing group, further modifies the electronic distribution. This can lead to the appearance of new absorption bands corresponding to intramolecular charge transfer (ICT) transitions.

In related compounds, such as pyrrole-substituted phthalocyanines, the UV-Vis spectrum is dominated by characteristic bands like the Q-band in the visible region (around 600-700 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm). researchgate.net While this compound is a smaller system, the principles of conjugation and substituent effects are similar. For instance, the UV-Vis spectra of polypyrrole films show a characteristic absorption at around 400 nm in their reduced state, attributed to the π → π* transition. mdpi.com The introduction of a nitrophenyl substituent is expected to shift this absorption and introduce other features. Studies on open-chain pentapyrroles show complex spectra with multiple bands, which are sensitive to protonation and redox state. nih.gov

The table below presents typical UV-Vis absorption data for related pyrrole systems to approximate the expected spectral characteristics of this compound.

| Compound/System | Transition Type | λ_max (nm) | Solvent/State | Reference |

| Bipyrrole (neutral) | π → π | 310 | CH₂Cl₂ | acs.org |

| Polypyrrole (reduced) | π → π | ~400 | Aqueous Solution | mdpi.com |

| Polypyrrole/AR18 Dye | Dye Absorption | 482, 501 | Film on ITO | mdpi.com |

| Mn(III)(TPhPyrPc) | Q-Band | 720 | DMF | |

| Iron Corrolate (β-Nitro derivative) | Soret-like Band | 393 | CH₂Cl₂ | scispace.com |

Spectroelectrochemical Investigations of Electroactive Pyrrole Systems

Spectroelectrochemistry is a powerful analytical method that combines electrochemical techniques with spectroscopy to provide in-situ characterization of electrogenerated species. mdpi.com This is particularly useful for studying electroactive materials like conductive polymers derived from pyrrole, where changes in oxidation state lead to dramatic changes in optical properties (electrochromism). acs.orggazi.edu.tr

For electroactive pyrrole systems, such as polypyrrole, UV-Vis-NIR spectroelectrochemistry is employed to monitor the evolution of electronic absorption bands as a function of applied potential. mdpi.com In its neutral (reduced) state, a polypyrrole film is typically yellow-green and shows a primary absorption band around 400 nm, corresponding to the π → π* transition of the conjugated polymer backbone. mdpi.com

Upon electrochemical oxidation, the polymer becomes doped, and radical cations (polarons) are formed. This process is accompanied by a decrease in the intensity of the π → π* transition and the emergence of new absorption bands at lower energies (longer wavelengths), often around 500 nm and in the near-infrared (NIR) region (>800 nm). mdpi.com Further oxidation leads to the formation of dications (bipolarons), which causes these new bands to grow in intensity and often shift. mdpi.comacs.org These changes are reversible upon electrochemical reduction, restoring the original spectrum.

The spectroelectrochemical behavior is sensitive to the solvent and the electrolyte used. mdpi.com For example, a slight shift of characteristic maxima to shorter wavelengths can be observed when moving from an aqueous to a non-aqueous medium. mdpi.com The specific substituents on the pyrrole ring also have a significant impact on the redox potentials and the energies of the electronic transitions of the oxidized species. acs.org In studies of oligopyrroles, controlled potential oxidation leads to distinct spectral changes, with new bands appearing that are characteristic of the cation radical species. acs.org

The following table details the typical spectral changes observed during the spectroelectrochemical oxidation of polypyrrole films.

| Species | Oxidation State | Applied Potential | Key Absorption Bands (nm) | Color | Reference |

| Neutral Polypyrrole | Reduced | Low Potentials | ~400 (π → π*) | Yellow-Green | mdpi.com |

| Polaron | Partially Oxidized | Intermediate Potentials | ~500 and NIR absorption | Green-Blue | mdpi.com |

| Bipolaron | Fully Oxidized | High Potentials | Strong absorption in NIR region | Blue-Black | mdpi.comacs.org |

Computational and Theoretical Investigations of 3 Nitro 4 Phenyl 1h Pyrrole Electronic and Structural Landscapes

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of organic compounds with a favorable balance between computational cost and accuracy. Through DFT calculations, a detailed understanding of the geometric and electronic characteristics of 3-nitro-4-phenyl-1H-pyrrole can be achieved.

Molecular Geometries and Conformational Analysis of Phenylpyrroles

The geometry of this compound is defined by the spatial arrangement of its constituent pyrrole (B145914), phenyl, and nitro groups. A key feature of phenylpyrroles is the torsional or dihedral angle between the planes of the pyrrole and phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens on the phenyl ring and the hydrogens on the pyrrole ring, and the electronic effects of π-conjugation which favors planarity.

Computational studies on unsubstituted phenylpyrrole isomers have shown that the ground state geometries are non-planar. dergipark.org.tr For instance, in the case of 3-phenylpyrrole, a calculated dihedral angle of 26.90° has been reported using the B3LYP/6-31++G(d,p) level of theory. dergipark.org.tr The introduction of a nitro group at the 3-position is expected to influence this angle due to its electronic and steric demands. The electron-withdrawing nature of the nitro group can affect the electronic communication between the two rings, while its size can introduce additional steric strain. A comprehensive conformational analysis would involve rotating the phenyl ring relative to the pyrrole ring to map the potential energy surface and identify the most stable conformer(s).

The bond lengths and angles within the pyrrole and phenyl rings are also of interest. In unsubstituted phenylpyrroles, the C-C bond lengths in the phenyl ring are typically in the range of 1.3951–1.4078 Å, while the N-C and C-C bond lengths in the pyrrole ring are found between 1.3737–1.3852 Å and 1.3775–1.4344 Å, respectively. dergipark.org.tr The presence of the nitro group in this compound would likely lead to a lengthening of the adjacent C-N bond and a slight distortion of the pyrrole ring geometry due to its strong electron-withdrawing character.

Table 1: Calculated Dihedral Angles and Electronic Energies for Phenylpyrrole Isomers This table presents theoretical data for unsubstituted phenylpyrroles, providing a comparative baseline for understanding the conformational properties of this compound.

| Phenylpyrrole Isomer | Dihedral Angle (°) | Relative Electronic Energy (kJ/mol) |

| 1-Phenylpyrrole | 37.28 | 24.2 |

| 2-Phenylpyrrole | 25.08 | 37.5 |

| 3-Phenylpyrrole | 26.90 | 0 |

Data sourced from a computational study using the B3LYP/6-31++G(d,p) level of theory. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. wikipedia.orglibretexts.org

For this compound, the presence of the electron-donating pyrrole ring and the electron-withdrawing nitro group is expected to significantly influence the FMOs. The HOMO is likely to have significant contributions from the π-system of the pyrrole and phenyl rings, while the LUMO is expected to be localized primarily on the nitro group and the conjugated system. The introduction of electron-donating or withdrawing substituents is a common strategy to tune the HOMO-LUMO gap in conjugated molecules. rsc.org

In a study of unsubstituted phenylpyrroles, the HOMO-LUMO energy gaps were calculated, revealing differences among the isomers. dergipark.org.tr The introduction of a nitro group, a strong electron-withdrawing group, would be expected to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap of this compound compared to its unsubstituted counterpart. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red shift in the electronic absorption spectrum.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Phenylpyrrole Isomers This table provides a comparative view of the electronic properties of unsubstituted phenylpyrroles, which can be used to extrapolate the expected effects of the nitro group in this compound.

| Phenylpyrrole Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Phenylpyrrole | -5.78 | -0.65 | 5.13 |

| 2-Phenylpyrrole | -5.54 | -0.76 | 4.78 |

| 3-Phenylpyrrole | -5.73 | -0.71 | 5.02 |

Data sourced from a computational study using the B3LYP/6-31++G(d,p) level of theory. dergipark.org.tr

Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. bhu.ac.in

In this compound, the MEP map is expected to show distinct regions of positive and negative potential. The region around the nitro group, with its highly electronegative oxygen atoms, will exhibit a strong negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole nitrogen (N-H) is expected to have a positive electrostatic potential, indicating its acidic character and susceptibility to deprotonation. The phenyl ring will also exhibit a characteristic charge distribution, which can be influenced by the electronic interplay with the pyrrole and nitro substituents.

Studies on other nitroaromatic compounds have demonstrated the utility of MEP maps in visualizing charge distribution and predicting reactivity. researchgate.netresearchgate.netnih.govwalisongo.ac.idmdpi.com For this compound, the MEP analysis would be crucial for understanding its intermolecular interactions and its behavior in chemical reactions.

Quantum Chemical Studies on Reaction Mechanisms and Kinetic Characteristics

Quantum chemical calculations are not only useful for understanding the static properties of molecules but also for elucidating the dynamics of chemical reactions. By mapping the potential energy surface, identifying transition states, and calculating activation energies, a detailed understanding of reaction mechanisms and kinetics can be obtained.

Elucidation of Pyrrole Formation Pathways via Transition State Analysis

While the focus of this article is on the properties of this compound, understanding its formation is also of significant interest. The synthesis of substituted pyrroles can proceed through various pathways, and computational studies can help to elucidate the most favorable reaction mechanisms. Transition state analysis is a key component of these studies, allowing for the determination of the energy barriers associated with different reaction steps.

For instance, the reaction of ethyl nitrosoacrylate with pyrrole has been studied computationally, revealing that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. frontiersin.org The calculations confirmed the regioselectivity observed experimentally and showed that the initially formed bicyclic adduct rearranges to a more stable open-chain oxime. frontiersin.org Similar computational approaches could be applied to investigate the synthesis of this compound, for example, through the nitration of 4-phenyl-1H-pyrrole or through a multi-component reaction. Identifying the transition states and calculating the activation energies would provide valuable insights into the reaction kinetics and help to optimize the synthetic conditions.

Studies on Tautomeric Equilibria in Pyrrole Systems

Tautomerism is a common phenomenon in heterocyclic compounds, and pyrrole derivatives can exist in different tautomeric forms. For this compound, in addition to the 1H-tautomer, the existence of other tautomers, such as the 3H-tautomer where the proton is on a carbon atom, could be considered. The relative stability of these tautomers can be assessed using computational methods by calculating their energies.

Studies on the tautomeric equilibria of other pyrrole derivatives, such as 2-aminopyrrole, have shown that the amino tautomer is generally more stable than the imino form. mdpi.com However, the relative stability can be highly dependent on the nature and position of the substituents. researchgate.net For this compound, the 1H-tautomer is expected to be the most stable form due to the aromaticity of the pyrrole ring. Computational studies could quantify the energy difference between the possible tautomers, providing a measure of their relative populations at equilibrium. Understanding the tautomeric equilibria is important as different tautomers can exhibit distinct reactivity and biological activity.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The search for novel materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for predicting and understanding the NLO response of molecules, guiding the synthesis of promising candidates. The NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, resulting in a nonlinear response in the material's polarization. This response is characterized by polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena like second-harmonic generation.

Molecules exhibiting large hyperpolarizability values typically feature a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a strong NLO response. Pyrrole and its derivatives have been a subject of interest due to the electron-rich nature of the pyrrole ring, which can act as an effective π-bridge.

Computational studies on substituted pyrroles have provided significant insights into structure-property relationships for NLO applications. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the components of the first hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (β₀ or β_total) is a key metric for evaluating a molecule's potential as an NLO material.

Studies on phenylpyrrole isomers have established baseline values for this class of compounds. For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to investigate 1-phenylpyrrole, 2-phenylpyrrole, and 3-phenylpyrrole. dergipark.org.trresearchgate.net Among these, 2-phenylpyrrole was found to possess the highest hyperpolarizability value, which correlates with it having the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr A smaller HOMO-LUMO gap generally indicates greater electron mobility and polarizability, leading to enhanced NLO properties. acs.org

The introduction of strong electron-withdrawing groups, such as the nitro group (-NO₂), is a well-established strategy for dramatically increasing the first hyperpolarizability. The nitro group's ability to attract electrons enhances the intramolecular charge transfer within the molecule. nih.gov For example, computational studies on pyrrole hydrazones demonstrated a significant increase in the calculated first hyperpolarizability when a nitro-phenyl group was part of the structure. acs.org Specifically, the first hyperpolarizability for a pyrrole hydrazone derivative containing a 4-nitrophenyl group was calculated to be 63.89 x 10⁻³⁰ esu. acs.org

For the target molecule, this compound, the structure combines the π-system of the pyrrole and phenyl rings with the strong electron-accepting nitro group. This "push-pull" type architecture is highly favorable for NLO properties. The pyrrole ring and the adjacent phenyl group act as the electron-donating/conjugating part of the system, while the nitro group serves as the potent electron acceptor. This arrangement is predicted to result in a large first hyperpolarizability, likely exceeding that of simple phenylpyrroles and approaching values seen in other nitro-substituted aromatic systems.

| Compound | Computational Method | Calculated First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Reference |

| 1-Phenylpyrrole | B3LYP/6-31++G(d,p) | 0.81 | dergipark.org.tr |

| 2-Phenylpyrrole | B3LYP/6-31++G(d,p) | 2.50 | dergipark.org.tr |

| 3-Phenylpyrrole | B3LYP/6-31++G(d,p) | 1.83 | dergipark.org.tr |

| (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | B3LYP/6-311++G(d,p) | 63.89 | acs.org |

Computational Assessment of Thermodynamic and Kinetic Stability

Beyond electronic properties, the practical utility of a chemical compound, particularly an energetic one, is fundamentally dependent on its stability. Computational chemistry offers robust methods to assess both thermodynamic and kinetic stability. Thermodynamic stability relates to a molecule's energy relative to its constituent elements or other isomers and is often quantified by its enthalpy of formation (ΔHf). osti.gov Kinetic stability refers to the energy barrier that must be overcome for the molecule to decompose. A primary indicator of kinetic stability is the Bond Dissociation Energy (BDE), which is the energy required to homolytically cleave a specific bond. libretexts.org The weakest bond in the molecule typically dictates its decomposition pathway and, therefore, its sensitivity.

For nitro-containing heterocyclic compounds, the enthalpy of formation and the BDE of the C-NO₂ and N-H bonds are critical parameters. A positive enthalpy of formation indicates that the molecule is thermodynamically unstable relative to its elemental constituents (C, H₂, N₂, O₂), which is characteristic of high-energy materials.

Theoretical studies on a series of nitramino-derivatives of pyrrole, calculated at the B3PW91/6-311+G(d,p) level, show that introducing nitramino groups systematically increases the enthalpy of formation, indicating a rise in the stored chemical energy. scielo.br While this compound contains a C-NO₂ bond rather than an N-NO₂ bond, these findings illustrate the energetic impact of incorporating nitro functionalities onto a pyrrole ring. The presence of the phenyl group would further modify the enthalpy of formation. For comparison, computational studies on phenylpyrrole derivatives have determined their gas-phase enthalpies of formation, providing a baseline for assessing the contribution of the nitro group. researchgate.net

| Compound | Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |

| 2-Nitramino-1H-pyrrole | B3PW91/6-311+G(d,p) | 134.11 | scielo.br |

| 2,5-Dinitramino-1H-pyrrole | B3PW91/6-311+G(d,p) | 275.91 | scielo.br |

| 2,3,5-Trinitramino-1H-pyrrole | B3PW91/6-311+G(d,p) | 425.43 | scielo.br |

| 2,3,4,5-Tetranitramino-1H-pyrrole | B3PW91/6-311+G(d,p) | 572.10 | scielo.br |

The kinetic stability of this compound is primarily determined by the strength of its weakest chemical bond. In nitroaromatic compounds, the trigger bond for thermal decomposition is often the C-NO₂ bond. researchgate.net Computational analyses of nitramino-pyrroles have identified the N-NO₂ and N-H bonds as potential weak points. scielo.br For nitro-1-(2,4,6-trinitrophenyl)-1H-pyrrole compounds, the C-NO₂ bond dissociation energy was calculated to be in the range of 222–238 kJ/mol. researchgate.net The BDE for the N-H bond in the pyrrole ring is also a crucial factor. In related nitramino-pyrroles, the N-H bond dissociation energy was calculated to be quite high, suggesting significant kinetic stability for the ring itself. scielo.br The specific BDE values for this compound would depend on the electronic interplay between the phenyl ring, the pyrrole core, and the nitro substituent. However, based on related structures, the C-NO₂ bond is the most probable site of initial cleavage under thermal stress.

| Compound/Bond Type | Computational Method | Calculated Bond Dissociation Energy (kJ/mol) | Reference |

| 2-Nitramino-1H-pyrrole (N-H bond) | B3PW91/6-311+G(d,p) | 477.57 | scielo.br |

| 2-Nitramino-1H-pyrrole (N-NO₂ bond) | B3PW91/6-311+G(d,p) | 185.02 | scielo.br |

| Nitro-1-(2,4,6-trinitrophenyl)-1H-pyrroles (C-NO₂ bond range) | B3LYP/6-311++G** | 222 - 238 | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 3 Nitro 4 Phenyl 1h Pyrrole

Transformations and Reactions Involving the Nitro Group

The reduction of the nitro group is one of the most fundamental transformations for this class of compounds, typically converting the nitro derivative into the corresponding amine, 3-amino-4-phenyl-1H-pyrrole. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly electron-deactivating nitro group into a strongly electron-donating amino group. rsc.org A variety of established methods for the reduction of aromatic nitro compounds are applicable. clockss.org

Common reductive strategies include:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. rsc.orgresearchgate.netresearchgate.net The process involves the use of hydrogen gas, often at moderate pressures, in a suitable solvent.

Metal-Acid Systems: The reduction can be effectively achieved using easily oxidized metals in the presence of an acid. rsc.org Common combinations include iron (Fe) in acetic acid or hydrochloric acid (HCl), tin (Sn) in HCl, and zinc (Zn) in HCl. rsc.org

Transfer Hydrogenation: Formic acid or its salts can serve as a hydrogen source in the presence of a catalyst like Pd/C for the reduction of nitroarenes. onlineorganicchemistrytutor.com

Hydrosulfite Reduction: Sodium hydrosulfite (Na₂S₂O₄) is another reagent capable of reducing aromatic nitro groups to amines. clockss.org

The reduction can also be controlled to yield intermediate oxidation states, such as hydroxylamines or azo compounds, by careful selection of reagents and reaction conditions. clockss.org For instance, reduction with zinc metal in aqueous ammonium (B1175870) chloride can produce aryl hydroxylamines. clockss.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Product | Notes |

| H₂, Pd/C, PtO₂, or Raney Ni | Amine | Standard catalytic hydrogenation. rsc.org |

| Fe, Sn, or Zn in acid (e.g., HCl) | Amine | Classical method for nitro group reduction. rsc.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Effective reducing agent. clockss.org |

| Zinc dust, NH₄Cl | Hydroxylamine | Provides partial reduction to the hydroxylamine. clockss.org |

| Diborane (B₂H₆) | Hydroxylamine | Can be used for reducing aliphatic nitro compounds. clockss.org |

The resulting 3-amino-4-phenyl-1H-pyrrole is a valuable synthetic intermediate. The amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the molecular diversity obtainable from the parent nitro compound. researchgate.net

Pyrrole (B145914) is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.comslideshare.netwikipedia.org This high reactivity stems from the ability of the nitrogen atom's lone pair of electrons to participate in the π-system, increasing the electron density of the ring carbons. quora.com However, the introduction of a powerful electron-withdrawing group like the nitro moiety at the C3 position drastically alters this inherent reactivity.

The nitro group exerts a strong deactivating effect on the pyrrole ring via both inductive and resonance effects, withdrawing electron density and making the ring less susceptible to electrophilic attack. nih.gov This deactivation is particularly pronounced at the positions ortho (C2 and C4) and para (C5) to the nitro group. Consequently, electrophilic substitution reactions on 3-nitro-4-phenyl-1H-pyrrole require harsher conditions compared to unsubstituted pyrrole. wikipedia.org

Conversely, this electron deficiency induced by the nitro group makes the pyrrole ring susceptible to nucleophilic attack. chemimpex.com The nitro group can stabilize the negative charge of the intermediate (a Meisenheimer-type adduct) formed during nucleophilic aromatic substitution, thereby facilitating the displacement of a leaving group or addition of a nucleophile. rsc.orgnih.gov Therefore, the nitro group effectively reverses the typical reactivity pattern of the pyrrole ring, deactivating it for electrophilic reactions while activating it for nucleophilic ones.

Functionalization and Modification of the Pyrrole Ring System

The pyrrole core of this compound, despite its modification by the nitro and phenyl groups, remains a site for further derivatization through substitution reactions or more complex synthetic strategies like metathesis.

Electrophilic Substitution: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 or C5 positions, as the resulting carbocation intermediate is stabilized by more resonance structures compared to attack at C3 or C4. onlineorganicchemistrytutor.comyoutube.com In this compound, the situation is more complex. The C3 position is blocked by the nitro group and the C4 position by the phenyl group. The powerful deactivating effect of the C3-nitro group diminishes the reactivity of all ring positions, but particularly the adjacent C2 position. The C5 position (para to the nitro group) is also deactivated but is generally the most likely site for electrophilic attack, as it is furthest from the deactivating nitro group and still benefits from activation by the nitrogen lone pair. Therefore, electrophilic substitution reactions, such as halogenation or nitration, are predicted to occur selectively at the C5 position, although they would require forcing conditions. researchgate.net

Nucleophilic Substitution: The presence of the strongly electron-withdrawing nitro group activates the pyrrole ring for nucleophilic aromatic substitution (SNAAr). This type of reaction is rare for the electron-rich pyrrole ring itself but becomes feasible on activated derivatives. rsc.org Research has shown that 2,5-dinitro-1-methylpyrrole readily undergoes nucleophilic substitution where one of the nitro groups is displaced by nucleophiles like piperidine (B6355638) or methoxide (B1231860) ion under mild conditions. rsc.org This precedent strongly suggests that the C3-nitro group in this compound could potentially be displaced by strong nucleophiles, especially if the pyrrole nitrogen is substituted to prevent deprotonation. rsc.org Furthermore, the C2 and C5 positions are activated towards nucleophilic attack by the C3-nitro group, opening the possibility for vicarious nucleophilic substitution (VNS) reactions. acs.orgnih.gov

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation and the synthesis of cyclic structures. While often used to construct the pyrrole ring itself, it can also be employed to derivatize existing pyrrole systems. researchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): This reaction can be used to construct rings fused to the pyrrole core or to create macrocycles containing a pyrrole unit. For example, a pyrrole derivative bearing two alkenyl side chains (e.g., at the N1 and C2 positions) could undergo intramolecular RCM to form a novel bicyclic system. The synthesis of N-sulfonyl pyrroles has been achieved through a sequence of RCM of N-substituted diallylamines to form dihydropyrroles, followed by oxidation. researchgate.net This strategy allows for the creation of complex, constrained architectures built upon the pyrrole scaffold.

Ring-Opening Metathesis Polymerization (ROMP): This technique involves the polymerization of strained cyclic olefins. wikipedia.orgyoutube.comyoutube.com While the pyrrole ring itself is not strained, it can be incorporated into a strained bicyclic system, for example, through a Diels-Alder reaction. digitellinc.com These pyrrole-containing monomers can then undergo ROMP to produce polymers with pyrrole units integrated into the polymer backbone. The resulting polymer can be further modified, offering a route to functional materials derived from a pyrrole precursor.

Chemical Modifications of the Phenyl Substituent

The phenyl group at the C4 position of the pyrrole ring can undergo its own set of reactions, primarily electrophilic aromatic substitution. The reactivity of this phenyl ring is influenced by the electronic nature of the pyrrole ring attached to it. The pyrrole ring itself is an electron-rich system and generally acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution on an attached phenyl ring. quora.com

However, in this compound, the strong electron-withdrawing nitro group on the pyrrole ring will reduce its electron-donating ability towards the phenyl ring. Despite this attenuation, the pyrrole moiety is still expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring. The steric hindrance from the adjacent pyrrole ring might disfavor substitution at the ortho positions, potentially leading to a preference for the para position. Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation/alkylation would be expected to functionalize the phenyl ring, primarily at the para-position, and to a lesser extent, the ortho-positions. These modifications allow for the synthesis of a wide array of derivatives where both the pyrrole and phenyl rings are functionalized.

Substituent Effects on the Electronic and Reactivity Profiles of Phenylpyrroles

Substituents on the phenyl ring of phenylpyrrole systems exert their influence through a combination of resonance and inductive effects. libretexts.org Electron-donating groups (EDGs) increase the electron density of the aromatic system, while electron-withdrawing groups (EWGs) decrease it. These perturbations directly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate its electronic and optical properties, as well as its reactivity profile.

Quantum-chemical calculations on related substituted pyrrole systems provide valuable insights into these effects. A study using density functional theory (DFT) on a 2,5-di(2-thienyl) pyrrole core with various substituents demonstrated a clear correlation between the substituent's electronic nature and the molecule's frontier molecular orbitals. dntb.gov.uaresearchgate.net These findings, detailed in the table below, can be extrapolated to understand the expected behavior of the 4-phenyl-1H-pyrrole system.

For instance, the introduction of a powerful electron-withdrawing group like a nitro (-NO2) group onto the phenyl ring would be expected to significantly lower both the HOMO and LUMO energy levels. A lower LUMO energy indicates a greater ability to accept electrons, suggesting increased reactivity towards nucleophiles and enhanced oxidation resistance. dntb.gov.uaresearchgate.net Conversely, the presence of an electron-donating group, such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group, would raise the HOMO and LUMO energies, making the molecule more susceptible to oxidation.

The molecular electrostatic potential analysis of these substituted pyrroles reveals a broad distribution of electrophilic and nucleophilic sites, predicting a high degree of chemical reactivity that can be tuned by the choice of substituent. dntb.gov.ua The distribution of the HOMO and LUMO orbitals across the molecule also indicates the potential for effective intermolecular charge transfer, a key property for applications in optoelectronics. dntb.gov.uaresearchgate.net

Calculated Electronic Properties of Substituted Pyrrole Derivatives

The following table summarizes the calculated electronic properties for a model substituted pyrrole system based on DFT calculations. The data illustrates the impact of different substituents on the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap (ΔE).

| Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| -NH2 | -4.99 | -1.50 | 3.49 |

| -OH | -5.31 | -1.61 | 3.70 |

| -OCH3 | -5.17 | -1.49 | 3.68 |

| -CH3 | -5.32 | -1.70 | 3.62 |

| -Cl | -5.67 | -2.01 | 3.66 |

| -NO2 | -6.23 | -2.99 | 3.24 |

Data derived from a computational study on substituted 2,5-di(2-thienyl) pyrrole derivatives, which serves as a model for understanding substituent effects on pyrrole systems. dntb.gov.uaresearchgate.net

Emerging Research Frontiers and Future Perspectives in the Chemistry of 3 Nitro 4 Phenyl 1h Pyrrole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of nitropyrroles often involves harsh conditions and the use of hazardous reagents. researchgate.netsemanticscholar.org Current research is geared towards greener and more efficient methods for synthesizing 3-nitro-4-phenyl-1H-pyrrole, focusing on catalyst innovation, alternative energy sources, and advanced process technologies.

Catalytic Innovations: Recent advancements have seen the rise of iron and cobalt-based catalysts for the synthesis of pyrroles from nitroarenes. researchgate.netlibretexts.org These earth-abundant metals offer a more sustainable alternative to precious metal catalysts. For the synthesis of N-aryl pyrroles, cascade reactions involving the reduction of nitroarenes followed by a Paal-Knorr condensation have been developed using homogeneous iron catalysts. researchgate.net This approach demonstrates high functional group tolerance and chemoselectivity under mild conditions. researchgate.net Heterogeneous cobalt catalysts have also been employed for similar cascade syntheses, offering the advantage of easy separation and reusability. libretexts.org

Photocatalysis and Electrosynthesis: Visible-light-mediated organo-photocatalysis presents an efficient method for constructing functionalized pyrroles. researchgate.net This technique allows for reactions to proceed under mild conditions, often at room temperature, minimizing thermal degradation of products. researchgate.net Electrosynthesis is another emerging sustainable strategy, offering a reagent-free approach to oxidation and reduction reactions, thereby reducing waste generation. britannica.com

Flow Chemistry: Continuous flow chemistry is proving to be a valuable tool for the synthesis of nitro-containing compounds, including nitropyrroles. nih.govnih.gov The nitration of aromatic compounds, an often hazardous and highly exothermic process, can be performed more safely and with greater control in microreactors. acs.org Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts. nih.govnih.gov This technology is particularly suited for the synthesis of 3-nitropyrrolidines and can be adapted for the synthesis of this compound.

Biocatalysis: While still a nascent field for nitropyrrole synthesis, biocatalysis offers the potential for highly selective and environmentally benign transformations. Enzymes could be engineered to catalyze the specific nitration of the pyrrole (B145914) ring or the formation of the pyrrole scaffold from bio-based precursors. Research into the biosynthesis of nitropyrrole-containing natural products could provide valuable insights for developing biocatalytic routes. frontiersin.org

Table 1: Comparison of Modern Synthetic Strategies for Nitropyrroles

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Homogeneous Iron Catalysis | Mild conditions, high functional group tolerance, uses earth-abundant metal. researchgate.net | Applicable for the synthesis from a corresponding nitroarene and a 1,4-dicarbonyl compound. researchgate.net |

| Heterogeneous Cobalt Catalysis | Catalyst is reusable, suitable for cascade reactions. libretexts.org | A robust method for producing N-aryl pyrroles from nitroarenes. libretexts.org |

| Organo-photocatalysis | Mild reaction conditions, high regioselectivity. researchgate.net | Could enable the synthesis from 2H-azirines and substituted nitroalkenes. researchgate.net |

| Flow Chemistry | Enhanced safety for hazardous reactions like nitration, precise process control. acs.org | Ideal for the nitration step and for scaling up the synthesis safely and efficiently. acs.org |

| Biocatalysis | High selectivity, environmentally friendly. frontiersin.org | A future-oriented approach that could provide a highly specific synthesis route. frontiersin.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization of synthetic routes for this compound benefits immensely from a detailed understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) is a framework that utilizes in-line and on-line analytical tools to monitor and control chemical reactions in real-time. thieme-connect.comrsc.org Advanced spectroscopic techniques are at the forefront of this approach.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for real-time reaction analysis. wikipedia.orgrsc.org By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, chemists can monitor the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. wikipedia.org For the synthesis of this compound, FTIR could be used to track the consumption of the starting materials and the appearance of the nitro group's characteristic absorption bands. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy provides detailed structural information during a chemical reaction. libretexts.orgrsc.orgnih.govsemanticscholar.org Flow NMR setups allow for the continuous monitoring of a reaction mixture as it flows through the NMR probe. nih.gov This technique would be invaluable for studying the formation of this compound, allowing for the unambiguous identification of intermediates and byproducts, and providing detailed kinetic data. rsc.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a cost-effective method for monitoring reactions that involve chromophoric species. nih.govnih.gov The formation of the highly conjugated this compound system would result in a distinct UV-Vis absorption spectrum, which can be used to monitor the progress of the reaction. acs.orgmdpi.com This technique is particularly useful for quantifying the concentration of the product in real-time. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy offers several advantages for in-line reaction monitoring, including its insensitivity to water and the ability to use fiber-optic probes for remote measurements. rsc.org It can provide complementary information to FTIR, particularly for symmetric vibrations. For the synthesis of this compound, Raman spectroscopy could be used to monitor the formation of the pyrrole ring and the introduction of the nitro group. libretexts.org

Table 2: Application of Advanced Spectroscopic Probes for Monitoring the Synthesis of this compound

| Spectroscopic Probe | Information Provided | Potential Application in Synthesis Monitoring |

|---|---|---|

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. wikipedia.org | Tracking the appearance of the NO₂ stretch and changes in the pyrrole ring vibrations. libretexts.org |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts, kinetic data. rsc.orgnih.gov | Unambiguous confirmation of product formation and elucidation of the reaction mechanism. rsc.org |

| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction kinetics. nih.govnih.gov | Quantifying the formation of the conjugated product in real-time. acs.orgmdpi.com |

| Raman Spectroscopy | Vibrational information, complementary to FTIR, suitable for aqueous systems. rsc.org | Monitoring changes in the aromatic backbone and the nitro group's symmetric stretch. libretexts.org |

Integration of Machine Learning and AI in Predicting Pyrrole Reactivity and Properties

The vast chemical space of substituted pyrroles presents a significant challenge for traditional experimental approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of novel pyrrole derivatives by predicting their reactivity and properties. britannica.comnih.govthieme-connect.comwikipedia.orgnih.gov

Predicting Reaction Outcomes and Optimizing Conditions: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations, including yield and selectivity. thieme-connect.comnih.govsemanticscholar.orgscienceinfo.com For the synthesis of this compound, ML algorithms could be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and minimize the formation of byproducts. rsc.orglibretexts.org For example, a random forest model has been successfully used to predict the yields of pyrrole and dipyrromethane condensation reactions. semanticscholar.orgscienceinfo.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: QSAR and QSPR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties. nih.gov For this compound, QSAR models could be developed to predict its potential biological activities, while QSPR models could predict properties such as solubility, stability, and spectroscopic characteristics. nih.gov Such models have been successfully applied to predict the toxicity of nitroaromatic compounds. nih.gov

Deep Learning for Spectroscopic Prediction: Deep learning models are being developed to predict the spectroscopic properties of molecules, such as their NMR or FTIR spectra. nih.gov This could aid in the identification and characterization of novel this compound derivatives before they are synthesized, facilitating the design of molecules with desired analytical signatures.

AI-Driven Discovery of Novel Derivatives: Generative AI models can be used to design novel molecules with desired properties. rsc.orgmdpi.com By training these models on datasets of known pyrrole derivatives and their properties, it is possible to generate new this compound analogs with potentially enhanced activities or improved physicochemical characteristics.

Table 3: Machine Learning and AI Applications in the Study of this compound

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Reaction Outcome Prediction | Predicts the yield and selectivity of chemical reactions based on reactants and conditions. nih.govsemanticscholar.orgscienceinfo.com | Accelerates the optimization of synthetic routes and reduces experimental costs. rsc.orglibretexts.org |

| QSAR/QSPR Modeling | Correlates molecular structure with biological activity or physicochemical properties. nih.gov | Enables the prediction of the properties of novel derivatives, guiding the design of new compounds. nih.gov |

| Spectroscopic Prediction | Predicts the spectroscopic signatures (e.g., NMR, FTIR) of molecules. nih.gov | Facilitates the identification of new compounds and aids in structural elucidation. |

| Generative Models | Designs novel molecules with desired properties. rsc.orgmdpi.com | Accelerates the discovery of new this compound derivatives with enhanced functionalities. |

Exploration of Self-Assembly and Supramolecular Chemistry Involving Nitrated Phenylpyrroles

The presence of a polar nitro group, an aromatic phenyl ring, and a hydrogen-bonding N-H group in this compound makes it an excellent candidate for forming ordered supramolecular structures through non-covalent interactions. libretexts.org The study of its self-assembly and supramolecular chemistry could lead to the development of novel functional materials. nih.govfrontiersin.orgsemanticscholar.org

Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor, while the oxygen atoms of the nitro group are hydrogen bond acceptors. nih.govrsc.orgmdpi.commq.edu.au This allows for the formation of intermolecular hydrogen bonds, which can direct the self-assembly of the molecules into well-defined architectures such as chains, tapes, or sheets. rsc.orgmdpi.com The strength and directionality of these hydrogen bonds can be influenced by the solvent and the presence of other functional groups. mq.edu.au

π-π Stacking Interactions: The phenyl and pyrrole rings are both aromatic and can participate in π-π stacking interactions. libretexts.orgnih.gov These interactions, where the aromatic rings stack on top of each other, contribute to the stability of the supramolecular assembly. libretexts.orgnih.gov The presence of the electron-withdrawing nitro group can influence the electronic properties of the aromatic rings and thus modulate the strength of the π-π stacking interactions. acs.org

Crystal Engineering: By understanding and controlling the interplay of hydrogen bonding and π-π stacking, it is possible to design and engineer the crystal structure of this compound and its derivatives. rsc.org This field of crystal engineering aims to create materials with specific properties, such as desired optical or electronic characteristics, based on their solid-state packing. rsc.org

Host-Guest Chemistry: The pyrrole macrocycle in calix nih.govpyrroles is known to act as a host for various guest molecules. While this compound is not a macrocycle itself, its functional groups could enable it to participate in host-guest interactions, either as a guest in a larger host molecule or as a component of a self-assembled host system. nih.govresearchgate.net

Table 4: Key Non-Covalent Interactions in the Supramolecular Chemistry of this compound

Q & A

Q. Q1. What are the optimal synthetic routes for 3-nitro-4-phenyl-1H-pyrrole, and how can reaction yields be improved?

Methodological Answer:

- Multi-component reactions (e.g., via 1,3-dipolar cycloaddition) are effective for pyrrole synthesis. describes a four-component one-pot reaction yielding functionalized pyrroles (67–85% yields) using substituted ketones and amines. Key parameters:

- Temperature control (80–120°C) to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalytic acid (e.g., p-TsOH) to accelerate cyclization .

- Yield optimization can be achieved via microwave-assisted synthesis, reducing reaction time and improving regioselectivity.

Q. Q2. How should researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

- Spectroscopic techniques :

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and pyrrole N–H (3400–3200 cm⁻¹) stretches .

- NMR : Use NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm; pyrrole protons at δ 6.8–7.0 ppm) .

- X-ray crystallography : Resolve crystal packing and nitro-group orientation. and highlight SHELX-based refinement for small-molecule structures, with R-factors < 0.06 for high precision .

Q. Q3. What are the stability considerations for this compound under ambient conditions?

Methodological Answer:

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >150°C.

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro-group photoreduction. emphasizes avoiding heat sources and ensuring airtight storage .

Advanced Research Questions

Q. Q4. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Q5. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer:

- Cross-validation :

- Compare experimental NMR shifts with computed (GIAO-DFT) values to identify conformational discrepancies.

- Use single-crystal XRD () to resolve tautomeric equilibria or dynamic effects in solution .

- Dynamic NMR (DNMR) : Apply variable-temperature studies to detect slow-exchange processes (e.g., nitro-group rotation barriers) .

Q. Q6. What strategies are effective for functionalizing the pyrrole ring without disrupting the nitro group?

Methodological Answer:

- Directed C–H activation : Use Pd(OAc)₂ with ligands (e.g., 1,10-phenanthroline) to selectively arylate the C2 position.

- Protection-deprotection : Temporarily protect the N–H group with Boc anhydride, perform nitration/alkylation, then cleave with TFA .

Critical Analysis of Evidence

- Contradictions : reports higher yields for nitro-pyrroles compared to halogenated analogs, but computational studies () suggest nitro groups increase steric hindrance. This discrepancy may arise from solvent effects or kinetic vs. thermodynamic control .

- Gaps : Limited data on biological activity (e.g., antimicrobial, anticancer) for this compound. proposes medicinal applications but lacks experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.